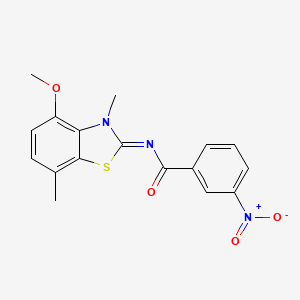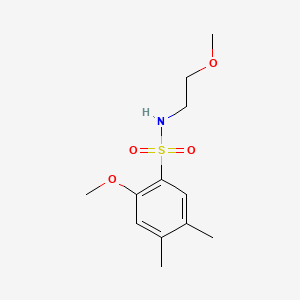![molecular formula C19H27N3O2 B2841057 N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361878-92-2](/img/structure/B2841057.png)
N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is used in scientific research applications. TSPO is a mitochondrial protein that is involved in the regulation of various biological processes, including apoptosis, inflammation, and oxidative stress. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various diseases.
Wirkmechanismus
N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide binds to TSPO with high affinity and specificity. TSPO is located on the outer membrane of mitochondria and is involved in the transport of cholesterol into the mitochondria. This compound can modulate the activity of TSPO and regulate the transport of cholesterol, which in turn affects the production of steroid hormones and the regulation of cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the activity of TSPO and regulate the production of steroid hormones, which are involved in the regulation of various biological processes, including inflammation, apoptosis, and oxidative stress. This compound has also been shown to have neuroprotective effects and can reduce the severity of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide has several advantages for lab experiments. It is a highly selective ligand for TSPO and can be used to study the activity of this protein in various biological processes. It is also a non-invasive diagnostic tool that can be used to identify the presence of TSPO in diseased tissues. However, this compound has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the activity of endogenous ligands for TSPO. It is also a relatively expensive compound that may not be accessible to all researchers.
Zukünftige Richtungen
There are several future directions for the use of N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide in scientific research. One potential application is in the diagnosis and treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound can be used as a diagnostic tool to identify the presence of TSPO in diseased tissues and as a therapeutic agent to modulate the activity of TSPO and regulate the associated biological processes. Another potential application is in the treatment of cancer. This compound can be used to selectively target cancer cells that overexpress TSPO and induce apoptosis. Overall, this compound has great potential for use in scientific research and may lead to the development of new diagnostic tools and therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide involves the reaction of 2,5-dimethylphenylpiperazine with ethyl acetoacetate, followed by the addition of ethyl acrylate. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide has been widely used in scientific research for its ability to selectively bind to TSPO. TSPO is overexpressed in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. This compound can be used as a diagnostic tool to identify the presence of TSPO in diseased tissues. It can also be used as a therapeutic agent to modulate the activity of TSPO and regulate the associated biological processes.
Eigenschaften
IUPAC Name |
N-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-5-18(23)20(6-2)14-19(24)22-11-9-21(10-12-22)17-13-15(3)7-8-16(17)4/h5,7-8,13H,1,6,9-12,14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGRYOVXKYSYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate](/img/structure/B2840976.png)
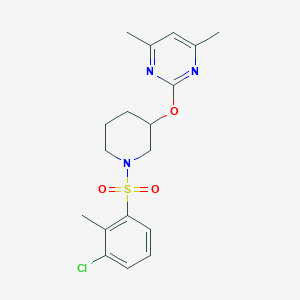
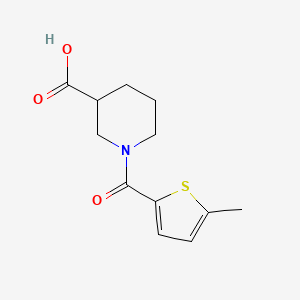
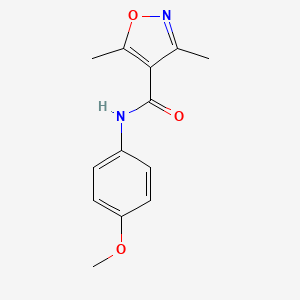

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)
![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)
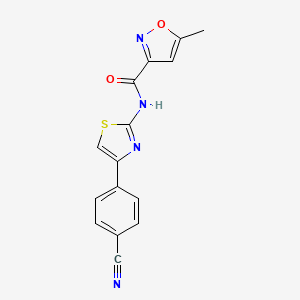

amine hydrobromide](/img/no-structure.png)
